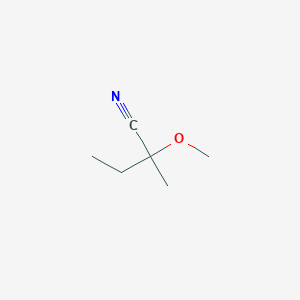
3-(2-Chlorophenoxy)azetidine hydrochloride
Descripción general
Descripción
“3-(2-Chlorophenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1188375-01-0 . It has a linear formula of C9H10ClNO.ClH and a molecular weight of 220.1 . This compound is used in various scientific research applications, including drug development and material synthesis.
Molecular Structure Analysis
The molecular structure of “3-(2-Chlorophenoxy)azetidine hydrochloride” is represented by the linear formula C9H10ClNO.ClH . The Inchi Code for this compound is 1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H .Physical And Chemical Properties Analysis
“3-(2-Chlorophenoxy)azetidine hydrochloride” is a solid at room temperature . It has a molecular weight of 220.1 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Azetidine derivatives, including those with chlorophenoxy groups, play a significant role in synthetic chemistry. They serve as intermediates in the synthesis of various organic compounds. For example, azetidine derivatives have been utilized in the stereoselective synthesis of cis-3,4-disubstituted piperidines, showcasing their utility in generating complex molecular architectures with potential pharmaceutical applications (Mollet et al., 2011). Similarly, the development of scalable processes for the production of energetic bromoacetylene building blocks, such as 3-(bromoethynyl)azetidine, highlights the importance of azetidine derivatives in synthesizing high-energy materials for various industrial applications (Kohler et al., 2018).
Pharmacological Potential
Azetidine derivatives have been explored for their pharmacological potential, including their roles in modulating biological pathways and drug development. For instance, KHG26792, an azetidine derivative, was investigated for its effects on ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia, indicating its potential therapeutic application in central nervous system (CNS) diseases (Kim et al., 2015).
Safety and Toxicological Assessments
The safety and toxicological profiles of azetidine derivatives are crucial for their development as therapeutic agents. Studies have focused on evaluating the toxicological implications of drug incorporation into DNA and its potential mutagenic effects, as seen in research involving azidothymidine, a related azetidine derivative (Meng et al., 2000). These studies provide a foundational understanding of the safety considerations necessary for the development of azetidine-based pharmaceuticals.
Safety And Hazards
The safety information for “3-(2-Chlorophenoxy)azetidine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(2-chlorophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJASKMSOZDCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)azetidine hydrochloride | |
CAS RN |
1188375-01-0 | |
| Record name | 3-(2-chlorophenoxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)




